(2,5-Dimethylphenoxy)(trimethyl)silane (2,5-Dimethylphenoxy)(trimethyl)silane
Brand Name: Vulcanchem
CAS No.: 17994-01-3
VCID: VC15970205
InChI: InChI=1S/C11H18OSi/c1-9-6-7-10(2)11(8-9)12-13(3,4)5/h6-8H,1-5H3
SMILES:
Molecular Formula: C11H18OSi
Molecular Weight: 194.34 g/mol

(2,5-Dimethylphenoxy)(trimethyl)silane

CAS No.: 17994-01-3

Cat. No.: VC15970205

Molecular Formula: C11H18OSi

Molecular Weight: 194.34 g/mol

* For research use only. Not for human or veterinary use.

(2,5-Dimethylphenoxy)(trimethyl)silane - 17994-01-3

Specification

CAS No. 17994-01-3
Molecular Formula C11H18OSi
Molecular Weight 194.34 g/mol
IUPAC Name (2,5-dimethylphenoxy)-trimethylsilane
Standard InChI InChI=1S/C11H18OSi/c1-9-6-7-10(2)11(8-9)12-13(3,4)5/h6-8H,1-5H3
Standard InChI Key LRGBWSDGFQUTHX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)O[Si](C)(C)C

Introduction

(2,5-Dimethylphenoxy)(trimethyl)silane is an organic compound with the molecular formula C11H18OSi. It is a derivative of phenol, where the hydroxyl hydrogen atom is replaced by a trimethylsilyl group. This modification enhances its stability and reactivity, making it a valuable reagent in organic synthesis and industrial applications. The compound features a dimethyl substitution at the 2 and 5 positions of the phenolic ring, contributing to its unique chemical properties and reactivity patterns.

Synthesis and Applications

The synthesis of (2,5-Dimethylphenoxy)(trimethyl)silane typically involves the reaction of 2,5-dimethylphenol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. This reaction occurs under mild conditions, often at room temperature, and yields the desired product after purification processes.

In industrial settings, production methods may be scaled up using automated systems and continuous flow reactors to enhance yield and purity. The compound is used in various synthetic pathways, particularly in the formation of silyl ethers and the protection of functional groups during reactions.

Research Findings and Biological Activity

While specific biological activity data for (2,5-Dimethylphenoxy)(trimethyl)silane is limited, compounds with similar structures often exhibit significant biological properties. The presence of the phenoxy group suggests potential interactions with biological targets, possibly influencing enzyme activity or serving as precursors in drug synthesis. Further studies would be required to elucidate any direct biological effects or therapeutic applications.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular Weight
(2,5-Dimethylphenoxy)(trimethyl)silaneC11H18OSi194.34 g/mol
(2,6-Dimethylphenoxy)(trimethyl)silaneC11H18OSi194.34 g/mol

Both compounds have the same molecular weight but differ in the position of the methyl groups on the phenyl ring.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator